4-(benzyloxy)-1H-pyrazol-3-ol
Description
Significance of Pyrazole (B372694) Heterocycles in Modern Chemical Research
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, holds a position of considerable significance in modern chemical research. numberanalytics.comnumberanalytics.com First synthesized in the late 19th century, pyrazoles have since been extensively studied, revealing a wide array of applications across various scientific disciplines. numberanalytics.com Their unique structural and electronic properties make them versatile building blocks in the synthesis of a multitude of organic compounds. numberanalytics.comnumberanalytics.com
In the realm of medicinal chemistry, the pyrazole nucleus is a crucial pharmacophore, a key structural component responsible for a drug's biological activity. numberanalytics.com Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. orientjchem.orgglobalresearchonline.net This has led to the development of numerous commercially successful drugs containing the pyrazole scaffold, such as the anti-inflammatory agent celecoxib (B62257) and the obesity treatment drug rimonabant. numberanalytics.com
Beyond pharmaceuticals, pyrazole derivatives have found utility in agrochemicals as pesticides and herbicides, and in materials science for the creation of novel dyes, fluorescent substances, and conducting polymers. numberanalytics.comglobalresearchonline.net The ongoing exploration of pyrazole chemistry continues to yield new and efficient synthetic methodologies, further expanding their potential applications in areas like catalysis and energy storage. numberanalytics.com The diverse reactivity and biological activity of pyrazoles underscore their enduring importance as a fundamental heterocyclic system in contemporary chemical research. numberanalytics.comresearchgate.net
Contextualization of Benzyl-Substituted Pyrazolols within Medicinal Chemistry
Within the broad class of pyrazole derivatives, benzyl-substituted pyrazolols represent a specific subgroup with significant interest in medicinal chemistry. The incorporation of a benzyl (B1604629) group can profoundly influence the pharmacological profile of the parent pyrazolol molecule. This substituent can modulate factors such as lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted. Furthermore, the benzyl moiety can engage in specific binding interactions with biological targets, such as enzymes or receptors, potentially enhancing potency and selectivity.
Research into benzyl-substituted pyrazoles has led to the discovery of compounds with a range of biological activities. For instance, studies have explored their potential as antibacterial agents. researchgate.netresearchgate.net The strategic placement of the benzyl group on the pyrazole core allows for fine-tuning of the molecule's properties to optimize its therapeutic effects.
Research Landscape and Focus Pertaining to 4-(benzyloxy)-1H-pyrazol-3-ol and its Structural Analogs
The direct research focus on this compound itself appears to be limited in the currently available scientific literature. However, the research landscape for its structural analogs is quite active, providing a context for its potential areas of investigation. The primary focus of research on analogous pyrazolol structures is in the field of medicinal chemistry, particularly in the development of inhibitors for specific enzymes.
For example, extensive research has been conducted on 4,5-diaryl-1H-pyrazol-3-ol derivatives as potential selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This research has led to the synthesis of various related compounds, including pyrazolo-oxazines, pyrazolo-benzooxazines, and pyrazolo-oxazoles, with some showing good selectivity for COX-2 over COX-1. nih.gov
Furthermore, the synthesis and biological evaluation of other substituted pyrazol-3-ol derivatives have been explored. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines have been investigated as inhibitors of casein kinase 1δ/ε (CK1δ/ε), which are relevant targets for neurodegenerative diseases and cancer. nih.gov The synthesis of various pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles also highlights the versatility of the pyrazole scaffold in creating complex heterocyclic systems with potential biomedical applications. nih.gov
The available information on commercially listed, though not extensively researched, structural analogs like N'-((3-(4-(benzyloxy)ph)-1-ph-1H-pyrazol-4-yl)methylene)-2-bromobenzohydrazide and related structures further indicates an interest in the benzyloxy-substituted pyrazole motif within early-stage drug discovery. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Chemical Properties of Pyrazole Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-Pyrazol-3-ol | 60456-92-0 | C3H4N2O | 84.08 |
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 76205-19-1 | C9H7ClN2O | 194.62 |
| 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine | 1354241-50-1 | C11H13N3O | 203.24 |
| N'-((3-(4-(benzyloxy)ph)-1-ph-1H-pyrazol-4-yl)methylene)-2-bromobenzohydrazide | 1007460-95-8 | C30H23BrN4O2 | 567.44 |
| N'-((3-(4-(benzyloxy)ph)-1-ph-1H-pyrazol-4-yl)methylene)-2-iodobenzohydrazide | 1007501-75-8 | C30H23IN4O2 | 614.44 |
| N'-((3-(4-(benzyloxy)ph)-1-ph-1H-pyrazol-4-yl)methylene)-4-methoxybenzohydrazide | 1007502-20-6 | C31H26N4O3 | 502.57 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-phenylmethoxy-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c13-10-9(6-11-12-10)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12,13) |
InChI Key |
VDEZMKIKTXCZOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNNC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxy 1h Pyrazol 3 Ol and Its Derivatives
Strategies for O-Alkylation and Etherification of Pyrazol-3-ols
The introduction of a benzyl (B1604629) group onto the oxygen atom of a pyrazol-3-ol core is a key transformation in the synthesis of the target compound. This section explores the nuances of this O-alkylation reaction.
Direct Benzylation Procedures and Reaction Optimization
Direct benzylation of a suitable pyrazol-3-ol precursor, typically 4-hydroxy-1H-pyrazol-3-ol, is a common approach. This reaction involves the use of a benzylating agent, such as benzyl halide, in the presence of a base. The choice of base and solvent system is critical for the success of this reaction. Various bases, including potassium carbonate, cesium carbonate, and sodium hydride, have been employed to facilitate the deprotonation of the hydroxyl group, thereby activating it for nucleophilic attack on the benzyl halide.
Optimization of reaction conditions often involves screening different bases, solvents, and temperatures to maximize the yield of the desired O-benzylated product while minimizing side reactions, such as N-alkylation. For instance, the use of solid-supported bases like KOH-Al2O3, KF-Al2O3, and CsF-Al2O3 has been investigated for the regioselective benzylation of substituted pyrazoles. rsc.org
Regioselectivity and Yield Enhancement in O-Benzylation
A significant challenge in the benzylation of pyrazol-3-ols is controlling the regioselectivity. The pyrazole (B372694) ring contains two nitrogen atoms, both of which are potential sites for alkylation. Furthermore, the presence of a hydroxyl group at the 3-position introduces another nucleophilic center. To favor O-benzylation over N-benzylation, a careful selection of reaction conditions is paramount. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can influence the reaction's outcome.
DFT calculations have been employed to understand the factors governing regioselectivity in the N-substitution reactions of 3-substituted pyrazoles, highlighting the role of steric effects. acs.org While this study focuses on N-alkylation, the principles can be extrapolated to understand the competing O-alkylation. The choice of the base can also play a crucial role in directing the benzylation to the oxygen atom. For example, using a bulky base might sterically hinder the approach to the nitrogen atoms, thereby favoring the more accessible oxygen.
Multi-Step Convergent Synthetic Pathways to Pyrazole Scaffolds
The construction of the pyrazole ring itself is a fundamental aspect of synthesizing 4-(benzyloxy)-1H-pyrazol-3-ol. Multi-step convergent syntheses offer the flexibility to introduce various substituents onto the pyrazole core.
Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Suitable Precursors
The most classic and widely used method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgnih.govyoutube.com This reaction is a cornerstone of pyrazole synthesis and can be adapted to produce a wide variety of substituted pyrazoles. nih.govresearchgate.netresearchgate.net
For the synthesis of a 4-hydroxypyrazol-3-ol precursor, a suitable β-ketoester can be reacted with hydrazine. youtube.comresearchgate.net For example, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) yields 3-methyl-1-phenyl-1H-pyrazol-5-ol. nih.gov To obtain the desired 4-hydroxy substituent, a precursor with a hydroxyl or a protected hydroxyl group at the C4 position of the 1,3-dicarbonyl starting material would be necessary. The reaction conditions, such as solvent and the use of a catalyst, can significantly influence the yield and purity of the resulting pyrazole. nih.govgoogle.com
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Product | Key Findings/Conditions | Reference |
|---|---|---|---|---|
| 1,3-Diketones | Hydrazine | 3,5-Disubstituted Pyrazoles | Acid-catalyzed, solvent-free, room temperature reaction gives high yields. Unsymmetrical diketones can lead to tautomeric mixtures. | dergipark.org.tr |
| Ethyl Acetoacetate | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Nano-ZnO can be an efficient catalyst, leading to excellent yields (95%). | nih.gov |
| β-Ketoester | Hydrazine | Pyrazolone (B3327878) | The reaction is a key step in four-component syntheses to produce pyrano[2,3-c]pyrazoles. | beilstein-journals.org |
| 1,1,3,3-Tetraethoxypropane | Hydrazine Dihydrochloride | Pyrazole | Reaction in water/ethanol, followed by evaporation and neutralization. | google.com |
Functionalization of Pre-existing Pyrazole Rings
Another powerful strategy involves the modification of an already formed pyrazole ring. This approach allows for the late-stage introduction of the desired benzyloxy group. The functionalization can be targeted at different positions of the pyrazole ring, depending on the desired final product.
Recent advances have focused on the direct C-H functionalization of pyrazoles, which avoids the need for pre-functionalized starting materials. nih.govrsc.org For the synthesis of this compound, a key step would be the introduction of a hydroxyl group at the C4 position of a pre-existing pyrazole-3-ol. Alternatively, a 4-halopyrazole could be synthesized and subsequently converted to the 4-hydroxy derivative via nucleophilic substitution, although this can be challenging. An electrophilic thio/selenocyanation at the C4 position of pyrazoles has been reported, which could potentially be a handle for further functionalization. beilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and their application to pyrazole chemistry has enabled the formation of complex structures with high efficiency and selectivity. nih.govrsc.org These reactions are particularly useful for creating carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Pyrazole Substrate | Coupling Partner | Key Ligand/Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pyrazole Triflates | Arylboronic Acids | Pd catalyst with dppf ligand | Aryl-substituted pyrazoles | researchgate.net |
| Negishi Coupling | 4-Halopyrazoles | (Hetero)arylzinc Chlorides | XPhos/Pd-G3 + XPhos | 4-(Hetero)aryl-substituted pyrazoles | rsc.org |
| Amidation | Five-Membered Heterocyclic Bromides (including pyrazoles) | Primary Amides | Pd/AdBrettPhos | N-arylated pyrazoles | mit.edu |
| C-H Allylation/Benzylation | Pyrazoles with electron-withdrawing group at C4 | Activated Alkyl Halides | Palladium catalyst | C5-allylated/benzylated pyrazoles | researchgate.net |
Innovation in Synthetic Routes: Exploration of Novel Catalytic Systems
The quest for more efficient, selective, and environmentally benign methods for the synthesis of pyrazole derivatives has led to the exploration of a variety of innovative catalytic systems. These systems often aim to improve yields, reduce reaction times, and allow for milder reaction conditions compared to traditional methods.
One promising approach involves the use of heterogeneous acid catalysts. For instance, amorphous carbon-supported sulfonic acid (AC-SO₃H) has emerged as a highly effective, low-cost, and reusable catalyst for the synthesis of complex heterocyclic systems. nih.gov While not specifically documented for this compound, its successful application in the gram-scale synthesis of related pyrazolo[3,4-b]pyridine scaffolds highlights its potential. nih.gov The key advantages of AC-SO₃H include its high stability, porosity, and the ease with which its chemical surface can be modified. nih.gov
Transition-metal catalysis has also been a fertile ground for innovation. Copper-mediated cyclization has been effectively used in the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, which serve as versatile templates for various COX-2 inhibitors. nih.gov This methodology could be adapted for the synthesis of this compound by selecting appropriate precursors. Furthermore, temperature-controlled, catalyst- and oxidant-free methods have been developed for the divergent synthesis of pyrazoles, offering a green and practical approach. nih.gov By simply adjusting the reaction temperature, the synthesis can be directed towards different pyrazole derivatives in good to excellent yields. nih.gov
Another area of innovation is the use of Lewis base catalysis. A facile synthesis of highly substituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives has been developed, which proceeds through an allene (B1206475) sulfonamide formation and a 1,3-sulfonyl shift. acs.org This type of catalytic strategy opens new avenues for the functionalization of the pyrazole ring.
The following table summarizes some of the innovative catalytic systems that could be applied to the synthesis of this compound and its derivatives.
| Catalyst System | Type of Reaction | Key Advantages | Potential Application |
| Amorphous Carbon-Supported Sulfonic Acid (AC-SO₃H) | Heterogeneous Acid Catalysis | Reusable, low-cost, stable, environmentally friendly. nih.gov | Synthesis of the pyrazole core from appropriate precursors. |
| Copper-Mediated Cyclization | Transition-Metal Catalysis | Efficient for forming the pyrazole ring from open-chain precursors. nih.gov | Cyclization to form the 4,5-disubstituted pyrazol-3-ol scaffold. |
| Temperature-Controlled (Catalyst-Free) | Green Chemistry | Avoids metal catalysts and oxidants, tunable selectivity. nih.gov | Divergent synthesis of various pyrazole derivatives. |
| Lewis Base Catalysis | Organocatalysis | Enables novel rearrangements and functionalization. acs.org | Introduction of sulfonyl groups or other functionalities. |
Considerations for Process Chemistry and Scalability
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process chemistry and scalability. Key factors include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of purification and isolation of the final product.
A relevant case study is the process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol, a structurally similar and commercially important intermediate. google.com The established synthesis for this compound involves the reaction of (4-chlorophenyl)hydrazine with methyl acrylate, followed by oxidation. google.com The purification of the final product is a critical step to ensure high purity for its use in subsequent reactions.
The process typically involves the protonation of the corresponding pyrazolate salt with an acid to precipitate the pyrazol-3-ol. google.com However, direct precipitation may not yield a product of sufficient purity for pharmaceutical applications. google.com A more robust process involves a multi-step procedure of protonation, extraction, crystallization, filtration, washing, and drying. google.com
Table of Process Steps for Purification of a Pyrazol-3-ol Intermediate:
| Process Step | Description | Key Parameters |
| Protonation | An aqueous solution of the potassium pyrazolate salt is treated with an acid (e.g., HCl) to a specific pH to precipitate the pyrazol-3-ol. google.com | pH control, temperature management during addition. |
| Extraction | The resulting suspension is heated, and an organic solvent (e.g., anisole (B1667542) or cyclopentyl methyl ether) is added to extract the product into the organic phase. google.com | Choice of solvent, extraction temperature. |
| Crystallization | The organic phase is cooled over a defined period to induce crystallization of the purified product. google.com | Cooling profile, final temperature. |
| Filtration | The crystalline product is isolated from the mother liquor by filtration. google.com | Type of filtration (e.g., vacuum). |
| Washing | The filter cake is washed with a pre-cooled solvent to remove residual impurities. google.com | Choice of wash solvent, temperature. |
| Drying | The final product is dried under vacuum to remove any remaining solvent. google.com | Drying temperature, vacuum pressure. |
Furthermore, the development of a scalable process requires a thorough understanding of the reaction thermodynamics and kinetics to ensure safe operation. The use of flow chemistry is another modern approach that can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of heterocyclic compounds.
Structural Elucidation and Comprehensive Spectroscopic Characterization
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and nitrogen atoms within the 4-(benzyloxy)-1H-pyrazol-3-ol scaffold.
Proton (¹H) NMR Spectroscopic Analysis of this compound Derivatives
Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of the protons provide key insights into their electronic environment. mdpi.comcsustan.edu For instance, the protons of the benzyl (B1604629) group typically appear in the aromatic region, while the pyrazole (B372694) ring protons have distinct chemical shifts influenced by the substituents on the ring. researchgate.netresearchgate.net The hydroxyl and amine protons can exhibit broad signals and their chemical shifts can be temperature-dependent. ucl.ac.uk
Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for this compound Derivatives
| Proton | Typical Chemical Shift Range (ppm) | Notes |
| Pyrazole C5-H | 7.0 - 8.5 | Shift is influenced by substituents on the pyrazole ring. |
| Benzyl CH₂ | 4.5 - 5.5 | Singlet, unless coupled to other protons. |
| Aromatic (Phenyl) | 7.2 - 7.5 | Multiplet, pattern depends on substitution. |
| Pyrazole N1-H | 9.0 - 12.0 | Often a broad singlet, can exchange with D₂O. |
| Pyrazole C3-OH | 8.0 - 11.0 | Broad singlet, position is solvent and concentration dependent. |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the molecule.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. huji.ac.iloregonstate.edu Each non-equivalent carbon atom in this compound and its derivatives gives a distinct signal. nih.govhw.ac.uk The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to. ucl.ac.ukwisc.edu
Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for this compound Core Structure
| Carbon | Typical Chemical Shift Range (ppm) | Notes |
| Pyrazole C3 | 150 - 165 | Carbon bearing the hydroxyl group. |
| Pyrazole C4 | 120 - 135 | Carbon with the benzyloxy substituent. |
| Pyrazole C5 | 130 - 145 | Chemical shift is sensitive to substituents at N1. |
| Benzyl CH₂ | 65 - 75 | Aliphatic carbon of the benzyloxy group. |
| Aromatic (Phenyl) C-ipso | 135 - 140 | Carbon attached to the oxygen. |
| Aromatic (Phenyl) C-ortho, C-meta, C-para | 125 - 130 | Aromatic carbons of the benzyl group. |
Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the molecule.
Nitrogen-15 (¹⁵N) NMR Spectroscopic Investigations of Heterocyclic Nitrogen Atoms
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring. nih.govscience-and-fun.de The chemical shifts of the two nitrogen atoms in the pyrazole ring of this compound derivatives can provide valuable information about their hybridization and involvement in tautomeric equilibria. nih.govnih.govresearchgate.net For instance, the "pyridine-like" nitrogen (N2) and the "pyrrole-like" nitrogen (N1) will have distinct chemical shifts. nih.gov
Interactive Data Table: ¹⁵N NMR Chemical Shifts (ppm) for Pyrazole Derivatives
| Nitrogen Atom | Typical Chemical Shift Range (ppm, relative to Nitromethane) | Notes |
| Pyrazole N1 ("pyrrole-like") | -160 to -190 | Chemical shift is influenced by the substituent at N1. nih.gov |
| Pyrazole N2 ("pyridine-like") | -90 to -120 | Generally less shielded than the N1 nitrogen. nih.gov |
Note: ¹⁵N chemical shifts can be significantly affected by the solvent, pH, and the nature of substituents.
Application of Two-Dimensional NMR Techniques (e.g., HMBC, H2BC, NOESY) for Connectivity Confirmation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of atoms within the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). It is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule together. researchgate.netnih.gov For example, an HMBC experiment can show a correlation between the benzylic protons and the C4 carbon of the pyrazole ring, confirming the benzyloxy linkage. rsc.org
Heteronuclear 2-Bond Correlation (H2BC): This technique is used to specifically identify two-bond correlations between protons and carbons, which can sometimes be difficult to distinguish from three-bond correlations in a standard HMBC spectrum. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal through-space interactions between protons that are in close proximity to each other. This is invaluable for determining the stereochemistry and conformation of the molecule. researchgate.netnih.gov For instance, a NOESY correlation between the benzylic protons and a proton on a neighboring substituent can confirm their relative spatial arrangement. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. researchgate.net For this compound, HRMS provides an accurate mass measurement, typically with an error of less than 5 ppm, which helps to confirm the molecular formula and rule out other potential structures.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy provides information about the vibrational modes of the bonds within a molecule, allowing for the identification of key functional groups. copbela.orgoregonstate.eduresearchgate.netlibretexts.orglibretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| O-H (hydroxyl) | Stretching | 3200 - 3600 | Broad, Strong |
| N-H (pyrazole) | Stretching | 3100 - 3500 | Moderate, often broad researchgate.net |
| C-H (aromatic) | Stretching | 3000 - 3100 | Moderate |
| C-H (aliphatic, CH₂) | Stretching | 2850 - 2960 | Moderate |
| C=C (aromatic) | Stretching | 1450 - 1600 | Moderate to Weak |
| C=N (pyrazole ring) | Stretching | 1500 - 1650 | Moderate |
| C-O (ether) | Stretching | 1000 - 1300 | Strong |
| C-N (pyrazole ring) | Stretching | 1250 - 1350 | Moderate researchgate.net |
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, while the N-H stretch of the pyrazole ring also appears in a similar region. The spectrum will also show characteristic peaks for the aromatic C-H and C=C stretching vibrations of the benzyl group, as well as the C-O stretching of the ether linkage.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characteristics
The electronic absorption spectrum of pyrazole and its derivatives is characterized by π → π* transitions. For the parent 1H-pyrazole, these transitions are observed in the UV region. researchgate.netnist.gov The introduction of substituents on the pyrazole ring can influence the position and intensity of these absorption bands.
In a study of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, the electronic absorption spectrum was recorded in both dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). The experimental results were compared with theoretical calculations using time-dependent density functional theory (TD-DFT). The study found that the solvent polarity can cause a bathochromic (red) shift in the absorption wavelength. For instance, a greater redshift was observed in the more polar solvent, DMSO, compared to DCM.
While specific UV-Vis data for this compound is not detailed in the provided search results, the electronic transitions of similar pyrazole derivatives have been investigated. For example, the UV-Vis spectrum of 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine showed a maximum absorption (λmax) at 300 nm. researchgate.net The electronic properties of pyrazole-containing compounds are an active area of research, with studies often combining experimental spectroscopy with computational methods to analyze the electronic transitions between molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Table 1: Electronic Absorption Data for Related Pyrazole Derivatives
| Compound | Solvent | λmax (nm) | Technique |
|---|---|---|---|
| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | DCM / DMSO | Not Specified | Experimental & TD-DFT |
Single-Crystal X-ray Diffraction for Definitive Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not available in the provided results, crystallographic data for several related pyrazole derivatives have been reported, offering insights into the likely structural features.
For instance, the crystal structure of 1-(4-chlorophenyl)-1H-pyrazol-3-ol was determined to be monoclinic with the space group P21/c. nih.govresearchgate.net In this structure, the dihedral angle between the phenyl and pyrazole rings is 11.0(2)°. nih.govresearchgate.net The molecules form inversion dimers in the crystal lattice through O—H···N hydrogen bonds. nih.gov
In another example, 4-benzyl-1H-pyrazole crystallizes in the non-centrosymmetric space group P21. nih.gov Its crystal structure consists of alternating bilayers of pyrazole and phenyl moieties. Although conformers can interconvert in solution, the molecule adopts a chiral structure in the solid state. nih.gov The study of tris(pyrazol-1-yl)methane (B1237147) copper(I) complexes also highlights the detailed structural information obtainable from X-ray diffraction, including coordination geometry and intermolecular interactions. mdpi.com
The synthesis and X-ray crystal structure analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor further demonstrate the power of this technique in confirming molecular architectures predicted by other spectroscopic methods. mdpi.com
Table 2: Crystallographic Data for a Related Pyrazole Derivative: 1-(4-chlorophenyl)-1H-pyrazol-3-ol
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 9.6461(19) |
| b (Å) | 13.833(3) |
| c (Å) | 6.5045(13) |
| β (°) | 94.33(3) |
| V (ų) | 865.4(3) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
Data from references nih.govresearchgate.net
Tautomeric Equilibria and Conformational Analysis
Investigation of Protropic Tautomerism in 1H-Pyrazol-3-ol and its Benzyl (B1604629) Derivatives
Prototropic tautomerism in 1-substituted 1H-pyrazol-3-ols involves the migration of a proton between the oxygen atom at the 3-position and the nitrogen atom at the 2-position of the pyrazole (B372694) ring. This results in an equilibrium between the hydroxy (OH) form (1H-pyrazol-3-ol) and the keto (or pyrazolone) form (1,2-dihydro-3H-pyrazol-3-one).
Extensive studies on analogous compounds, such as 1-phenyl-1H-pyrazol-3-ol, have unequivocally demonstrated the predominance of the 1H-pyrazol-3-ol tautomer in both the solid state and in solution. mdpi.comresearchgate.net X-ray crystal structure analysis of 1-phenyl-1H-pyrazol-3-ol reveals that it exists as dimeric units of the hydroxy form, connected by intermolecular hydrogen bonds. mdpi.comresearchgate.net This preference for the OH-form is a general characteristic of this class of compounds. For 1-benzyl-1H-pyrazol-3-ol, a close structural analog to the title compound, similar behavior is observed, with the 3-hydroxy tautomer being the dominant species in various solvents. mdpi.com
Influence of the 4-(benzyloxy) Substituent on Tautomeric Preferences
The benzyloxy group (-OCH₂C₆H₅) is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. Given the established stability of the 1H-pyrazol-3-ol form in related systems, it is highly probable that 4-(benzyloxy)-1H-pyrazol-3-ol also predominantly exists as the hydroxy tautomer. The electronic contribution of the benzyloxy group is unlikely to be substantial enough to shift the equilibrium significantly towards the keto form.
Elucidation of Solvent Effects on Tautomeric Balance
The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. researchgate.netnih.govelsevierpure.com Studies on 1-phenyl-1H-pyrazol-3-ol have shown that in nonpolar solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆), the compound exists predominantly as dimeric pairs of the 1H-pyrazol-3-ol tautomer. mdpi.comresearchgate.net In these solvents, the intermolecular hydrogen bonds between the hydroxy group and the N2 atom of a neighboring molecule are favored.
In more polar, hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO-d₆), the equilibrium still favors the 1H-pyrazol-3-ol form, but as monomers. mdpi.comresearchgate.net The solvent molecules themselves solvate the pyrazolol, disrupting the dimeric structures. The high polarity of DMSO and its ability to accept hydrogen bonds stabilize the hydroxy tautomer. It is expected that this compound would exhibit similar solvent-dependent behavior, with the hydroxy tautomer being favored across a range of solvents, existing as dimers in nonpolar media and as monomers in polar aprotic solvents.
Table 1: Expected Tautomeric Forms of this compound in Different Solvents (based on analogous compounds)
| Solvent | Expected Dominant Tautomer | Expected Association State |
| Chloroform (CDCl₃) | 1H-Pyrazol-3-ol | Dimer |
| Benzene (C₆D₆) | 1H-Pyrazol-3-ol | Dimer |
| Dimethyl Sulfoxide (DMSO-d₆) | 1H-Pyrazol-3-ol | Monomer |
Spectroscopic Methodologies for Tautomer Identification and Quantitative Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. mdpi.com By comparing the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of the compound with those of "fixed" derivatives (where the hydroxyl proton is replaced by a non-labile group like methyl or benzyl, or the N-proton in the keto form is similarly replaced), the dominant tautomeric form can be determined. mdpi.comresearchgate.net
For 1-phenyl-1H-pyrazol-3-ol, the close agreement of the ¹³C and ¹⁵N NMR chemical shifts in the solid state (where it is confirmed to be the OH-form by X-ray crystallography) and in CDCl₃ solution provides strong evidence for the predominance of the hydroxy tautomer in solution. mdpi.com Specifically, the ¹⁵N NMR spectrum is very informative, showing distinct signals for the "pyridine-like" N2 and the "pyrrole-like" N1 atoms in the 1H-pyrazol-3-ol form. mdpi.com Similar spectroscopic investigations would be essential to definitively characterize the tautomeric state of this compound.
Table 2: Representative ¹³C and ¹⁵N NMR Chemical Shifts (ppm) for the Pyrazole Ring of 1-Phenyl-1H-pyrazol-3-ol in Different States/Solvents mdpi.com
| Atom | Solid State | CDCl₃ | DMSO-d₆ |
| C3 | 157.0 | 157.3 | 155.8 |
| C4 | 94.0 | 93.6 | 93.4 |
| C5 | 134.7 | 134.3 | 134.6 |
| N1 | 192.6 | 191.7 | 194.5 |
| N2 | 243.1 | 243.3 | 262.1 |
This data for an analogous compound illustrates the typical chemical shifts expected for the 1H-pyrazol-3-ol tautomer.
Computational Approaches to Tautomeric Stability and Interconversion Barriers
Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to complement experimental studies of tautomerism. orientjchem.orgcsic.esnih.gov These methods can be employed to calculate the relative energies of the different tautomers, providing a theoretical prediction of their relative stabilities. Furthermore, computational models can elucidate the transition state structures and calculate the energy barriers for interconversion between the tautomers.
For related pyrazole systems, computational studies have consistently shown that the 1H-pyrazol-3-ol form is energetically more stable than the corresponding pyrazolone (B3327878) tautomers. csic.es These calculations can also incorporate solvent effects, providing a more accurate picture of the tautomeric equilibrium in different media. researchgate.netorientjchem.org A computational study on this compound would involve optimizing the geometries of the hydroxy and keto tautomers, calculating their relative energies, and determining the activation energy for the proton transfer reaction. Such a study would provide valuable theoretical support for the expected predominance of the hydroxy tautomer.
Computational Chemistry and Theoretical Modeling of 4 Benzyloxy 1h Pyrazol 3 Ol
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry. This method calculates the electron density to determine the ground-state energy and, consequently, the most favorable molecular structure. For 4-(benzyloxy)-1H-pyrazol-3-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict key geometric parameters.
Table 1: Predicted Geometric Parameters for a Pyrazole (B372694) Ring System Based on Analogous Compounds (Note: This data is illustrative and based on studies of different, but structurally related, pyrazole derivatives.)
| Parameter | Predicted Value (Å) | Reference Compound |
| N-N Bond Length | 1.372 - 1.381 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |
| C=N Bond Length | ~1.29 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |
| C-N Single Bond Length | ~1.48 | (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govchemicalbook.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO is the innermost orbital without electrons and acts as an electron acceptor, marking sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. unar.ac.id A smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be located primarily over the electron-rich regions, such as the pyrazole ring and the oxygen atoms of the hydroxyl and benzyloxy groups. The LUMO would likely be distributed over the aromatic rings. In a study of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, the HOMO was found to be concentrated on the pyrazole ring, while the LUMO was located on the phenyl ring. unar.ac.id The calculated HOMO-LUMO energy gaps for these pyrazole derivatives ranged from 3.02 eV to 3.43 eV. unar.ac.id A similar range would be anticipated for this compound, indicating a stable yet reactive molecule.
Table 2: Illustrative Frontier Molecular Orbital Energies (eV) from a Study on Pyrazole Derivatives (Note: Data is for (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives and serves as an example.)
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| M1 | -5.92 | -2.50 | 3.42 |
| M2 | -5.91 | -2.77 | 3.14 |
| M3 | -5.87 | -2.85 | 3.02 |
| M4 | -5.86 | -2.43 | 3.43 |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic reactions. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or neutral potential. nih.gov
For this compound, the MEP map would be expected to show significant negative potential (red) around the oxygen atoms of the hydroxyl and benzyloxy groups, as well as the nitrogen atoms of the pyrazole ring, highlighting these as the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the hydrogens on the aromatic rings would likely show a positive potential (blue). Studies on other pyrazole derivatives confirm that the regions around nitrogen and oxygen atoms are typically the most electron-rich, negative sites. unar.ac.idnih.gov
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the chemical shifts for ¹H and ¹³C NMR spectra. For this compound, calculations would predict distinct signals for the protons and carbons of the pyrazole ring, the benzyl (B1604629) group, and the phenyl ring, aiding in structural elucidation.
IR Spectroscopy: Theoretical vibrational frequency calculations can predict the infrared (IR) spectrum. Key vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-O stretching of the ether linkage, N-H stretching of the pyrazole ring, and various C-H and C=C stretching modes of the aromatic rings. A DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid successfully correlated calculated vibrational frequencies with experimental FT-IR spectra, a similar correlation would be expected here. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). For pyrazole derivatives, absorption peaks are typically observed in the UV region. For example, a study on (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives predicted strong absorption peaks between 300 and 455 nm. unar.ac.id
Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E²). A higher E² value indicates a stronger interaction and greater electron delocalization.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the excited states of molecules. It allows for the calculation of electronic transition energies, which correspond to the absorption bands seen in UV-Vis spectroscopy. The analysis provides information on the oscillator strength (a measure of the transition probability) and the molecular orbitals involved in each electronic transition.
For this compound, TD-DFT calculations would likely predict several electronic transitions in the ultraviolet region, primarily of the π→π* type, originating from the conjugated systems of the pyrazole and aromatic rings. The results would allow for a detailed assignment of the experimental UV-Vis spectrum. Computational studies on similar pyrazole derivatives have used TD-DFT to characterize the nature of their electronic absorptions, identifying the specific HOMO→LUMO and other orbital transitions responsible for the observed peaks. unar.ac.id
Mechanistic Investigations of Biological Activities of 4 Benzyloxy 1h Pyrazol 3 Ol Derivatives
Elucidation of Enzyme Inhibition Mechanisms
Derivatives based on the 4-(benzyloxy)-1H-pyrazol-3-ol scaffold have demonstrated inhibitory activity against a range of enzymes implicated in various disease pathologies. The following sections detail the mechanistic investigations into these inhibitory effects.
Cyclooxygenase (COX) Enzyme Inhibition Profiles
The 4,5-diaryl-1H-pyrazole-3-ol structure has served as a versatile template for developing potent and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov This selectivity is a critical attribute, as COX-2 is primarily involved in inflammatory processes, while the COX-1 isoform plays a role in maintaining the gastrointestinal lining. Research has shown that selected 4,5-diaryl-1H-pyrazole-3-ol derivatives exhibit significant selectivity for the COX-2 enzyme over COX-1. nih.gov
Molecular docking studies have provided insights into these interactions, suggesting that the 4,5-dihydro-1H-pyrazole ring is important for binding to the COX-2 enzyme's active site. dergipark.org.trdergipark.org.tr Further modifications, such as the synthesis of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives, have yielded compounds with potent anti-inflammatory activity and improved gastric profiles compared to the established COX-2 inhibitor, celecoxib (B62257). nih.gov
A specific benzyloxy derivative, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, was identified as a dual inhibitor of COX-2 and other inflammatory enzymes. nih.gov Its inhibitory profile against COX enzymes is detailed in the table below.
| Compound | COX-1 Inhibition (% at 10 µM) | COX-2 Inhibition (% at 10 µM) | Reference |
|---|---|---|---|
| 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) | 49.6 | 72.5 | nih.gov |
| Celecoxib (Reference) | 14.8 | 96.4 | nih.gov |
Mitogen-Activated Protein Kinase (MEK) Inhibition Studies
The mitogen-activated protein kinase (MAPK) signaling pathway is crucial in cell proliferation and survival, and its dysregulation is a hallmark of many cancers. MEK, a key kinase in this pathway, has become an important target for therapeutic intervention. nih.gov A series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as MEK inhibitors. nih.gov
Biological evaluations confirmed their activity, with one compound in particular showing potent inhibition of MEK1 and significant antiproliferative effects in cancer cell lines. nih.gov Molecular docking simulations were also performed to understand the binding interactions and guide further structural optimization. nih.gov
| Compound | MEK1 IC₅₀ (nM) | A549 Cell GI₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 7b (an N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative) | 91 | 0.26 | nih.gov |
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assays
Dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, a critical process for rapidly proliferating cells. researchgate.net The inhibition of human DHODH has been identified as the mechanism of action for the antiviral properties of a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine derivatives. nih.govnih.govpasteur.fr
Initial screening identified these compounds as having potent antiviral effects, and subsequent mechanistic studies confirmed that this activity stemmed from the inhibition of the host cell's DHODH enzyme. nih.govpasteur.fr An iterative synthesis and evaluation process led to the discovery of highly active analogues. For instance, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was found to be more active than the known DHODH inhibitors brequinar (B1684385) and teriflunomide. nih.govnih.gov This inhibition was confirmed through direct enzymatic tests and cell-based assays. nih.gov
| Compound | Human DHODH IC₅₀ (nM) | Reference |
|---|---|---|
| 2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-ethylpyrimidine | 13 | researchgate.net |
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Highly Active | nih.govnih.gov |
| Brequinar (Reference) | Less Active than test compounds | nih.govnih.gov |
| Teriflunomide (Reference) | Less Active than test compounds | nih.govnih.gov |
Carbonic Anhydrase Inhibition Mechanisms
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the tumor-associated hCA IX and XII, are targets for cancer therapy. nih.govnih.gov A series of pyridazine-based sulfonamides, including a benzyloxy derivative, were synthesized and evaluated for their inhibitory activity against several human CA isoforms. nih.gov
The benzyloxy derivative, 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide, demonstrated potent, single-digit nanomolar inhibition against the hCA II isoform and strong inhibition against the cancer-related hCA IX and XII isoforms. nih.gov These findings highlight the potential of this scaffold to yield isoform-selective CA inhibitors. nih.gov
| Compound | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) | Reference |
|---|---|---|---|---|
| 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) | 5.3 | 14.8 | 32.2 | nih.gov |
| Acetazolamide (Reference) | 12.1 | 25.0 | 5.7 | nih.gov |
Monoamine Oxidase (MAO) Inhibition Studies
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govrasayanjournal.co.in Pyrazole (B372694) and pyrazoline derivatives have been investigated as MAO inhibitors. nih.gov
Studies on 3,5-biaryl-4,5-dihydro-1H-pyrazole-1-carboxylate derivatives revealed potent and selective inhibition of the MAO-A isoform. nih.gov For example, one phenyl carbamate (B1207046) derivative (compound 3f) was found to be as potent as the standard drug moclobemide. nih.gov In contrast, a series of pyridazinobenzylpiperidine derivatives, which share structural similarities, were identified as potent and selective MAO-B inhibitors. mdpi.com Kinetic studies showed that the inhibition of MAO-B by these compounds was of a competitive nature. mdpi.comresearchgate.net
| Compound Class/Derivative | Target Isoform | Inhibitory Constant (Kᵢ) | Inhibition Type | Reference |
|---|---|---|---|---|
| Pyrazoline Phenyl Carbamate (3f) | MAO-A | 4.96 ± 0.21 nM | Not Specified | nih.gov |
| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.155 ± 0.050 µM | Competitive | mdpi.com |
| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.721 ± 0.074 µM | Competitive | mdpi.com |
| Moclobemide (Reference) | MAO-A | 5.01 ± 0.13 nM | Not Specified | nih.gov |
Antioxidant Activity and Free Radical Scavenging Mechanisms
Pyrazolone (B3327878) derivatives have been recognized for their significant antioxidant and free radical scavenging properties. researchgate.net The ability of these compounds to act as antioxidants is often attributed to their capacity to donate a hydrogen atom to neutralize free radicals. researchgate.net
In vitro studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have confirmed the potent radical scavenging abilities of various pyrazolone derivatives, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov The antioxidant potency is highly dependent on the number, position, and nature of substituents on the pyrazole ring system. nih.gov For example, derivatives bearing a catechol moiety were found to be exceptionally potent antioxidants. nih.gov
Computational studies using density functional theory (DFT) have been employed to elucidate the probable scavenging mechanisms. nih.gov Three primary mechanisms are considered:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to the radical.
Sequential Proton-Loss Electron-Transfer (SPLET): The antioxidant first deprotonates, and the resulting anion then donates an electron to the radical.
Radical Adduct Formation (RAF): The antioxidant molecule forms a stable adduct with the free radical. nih.gov
| Compound Class | Assay | Activity Range (IC₅₀) | Proposed Mechanism(s) | Reference |
|---|---|---|---|---|
| Pyrazolone Derivatives | DPPH | 2.6–7.8 µM | HAT, SPLET, RAF | nih.gov |
| Chloro-substituted Pyrazole Derivatives | DPPH, NO Scavenging | Active | Radical Scavenging | nih.gov |
Anti-inflammatory Pathways and Molecular Targets
Derivatives of this compound are part of the broader pyrazole and pyrazolone class of compounds, which have demonstrated significant anti-inflammatory properties through various mechanisms. Research indicates that these compounds often target key enzymes and pathways involved in the inflammatory cascade.
A primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. nih.gov Some pyrazoline derivatives have shown higher anti-inflammatory activity than the standard drug indomethacin. nih.gov Additionally, pyrazole derivatives have been investigated as inhibitors of lipoxygenase (LOX), another key enzyme in inflammatory pathways that produces leukotrienes. nih.govnih.gov Specifically, certain pyrazole-containing compounds have been shown to be potent and selective inhibitors of COX-2 and 15-LOX. nih.gov The inhibition of both COX and LOX pathways suggests a dual-action mechanism that can be highly effective in controlling inflammation. nih.gov
Furthermore, the anti-inflammatory effects of these derivatives are linked to their ability to scavenge free radicals and reduce lipid peroxidation, as inflammation is often associated with oxidative stress. nih.gov Some pyrazolone derivatives have also been explored for their potential to inhibit phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in inflammatory cell recruitment. researchgate.net
Table 1: Anti-inflammatory Mechanisms of Pyrazole Derivatives
| Derivative Class | Molecular Target | Pathway/Mechanism | Key Findings |
|---|---|---|---|
| Pyrazolines | Cyclooxygenase (COX) | Prostaglandin Synthesis Inhibition | Exhibited higher activity compared to indomethacin. nih.gov |
| Pyrazolyl Thiazolones | COX-2 / 15-LOX | Dual Inhibition of Prostaglandin & Leukotriene Synthesis | Showed COX-2 inhibition comparable to celecoxib and significant 15-LOX inhibition. nih.gov |
| Pyrazole-substituted Resorcinol (B1680541) | PI3Kγ | Inflammatory Cell Recruitment | Introduction of non-polar phenyl or methylbenzyl groups resulted in the highest inhibitory potential. researchgate.net |
| Pyrazoles/Pyrazolines | Free Radicals | Antioxidant/Anti-lipid Peroxidation | Act as radical scavengers, offering protection in inflammatory conditions. nih.gov |
Tubulin Polymerization Inhibition and Cytoskeletal Dynamics
A significant mechanism through which certain pyrazole derivatives exert their anticancer effects is by interfering with the dynamics of the cellular cytoskeleton, specifically through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule function can lead to cell cycle arrest and apoptosis, making it a key target for anticancer therapies.
Studies on triazolo[3,4-b] nih.govbiointerfaceresearch.comnih.govthiadiazine derivatives containing a pyrazole moiety have revealed that their antitumoral activity is directly linked to the inhibition of tubulin polymerization. nih.gov This disruption of microtubule formation prevents the proper segregation of chromosomes during mitosis, ultimately leading to cell death in proliferating cancer cells. The pyrazole ring is a structural feature in various compounds that have been identified as tubulin inhibitors, highlighting its importance in the design of agents targeting cytoskeletal dynamics. nih.gov
Table 2: Tubulin Polymerization Inhibition by Pyrazole Derivatives
| Derivative Class | Biological Effect | Molecular Mechanism |
|---|---|---|
| Pyrazole-containing triazolo-thiadiazines | Antitumoral Activity | Inhibition of tubulin polymerization. nih.gov |
| General Pyrazole Derivatives | Anticancer Activity | Interaction with tubulin, leading to disruption of microtubule dynamics. nih.gov |
Antimicrobial Action Mechanisms (e.g., against Bacterial and Fungal Pathogens)
Pyrazole derivatives have emerged as a versatile class of compounds with a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens. nih.govmdpi.com Their mechanisms of action are diverse and target different essential cellular processes in microbes.
One of the proposed mechanisms for their antibacterial effect is the disruption of the bacterial cell wall or membrane. nih.gov For instance, certain naphthyl-substituted pyrazole-derived hydrazones have been shown to compromise the integrity of the bacterial cell wall. nih.gov Other pyrazole derivatives are believed to function as DNA gyrase inhibitors, interfering with bacterial DNA replication. nih.gov
In the context of antifungal activity, some 1,3,5-trisubstituted-1H-pyrazoles have demonstrated promising effects against Candida albicans. The proposed target for these compounds is glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme essential for the biosynthesis of the fungal cell wall. The antimicrobial efficacy of these derivatives is often enhanced by specific substitutions on the pyrazole ring, with some compounds showing potent activity against drug-resistant strains like Staphylococcus aureus and Acinetobacter baumannii. nih.gov
Table 3: Antimicrobial Mechanisms and Spectrum of Pyrazole Derivatives
| Derivative Class | Target Organism(s) | Proposed Mechanism of Action | Key Findings |
|---|---|---|---|
| Pyrazole-derived Hydrazones | S. aureus, A. baumannii | Disruption of bacterial cell wall/membrane. nih.govnih.gov | Potent inhibitors of drug-resistant strains with MIC values as low as 0.39 μg/mL. nih.gov |
| General Pyrazole Derivatives | Gram-positive & Gram-negative bacteria | DNA Gyrase Inhibition. nih.gov | Predicted to be potent DNA gyrase inhibitors with moderate antibacterial activity. nih.gov |
| 1,3,5-trisubstituted-1H-pyrazoles | Candida albicans, various bacteria | Inhibition of Glucosamine-6-Phosphate (GlcN-6-P) Synthase. | Docking studies support binding to GlcN-6-P, and some derivatives show broad antimicrobial activity. |
| 1H-pyrazolo[3,4-b]pyrazine Derivatives | Anaerobic bacteria | Not specified | Showed elevated activity against anaerobic bacteria. nih.gov |
| Pyrazol-5-amine Benzamides | Gram-positive & Gram-negative bacteria, Fungi | Not specified | Certain substituted derivatives showed potent antimicrobial activities. nih.gov |
Antitumor and Anticancer Modalities and Cellular Targets
The anticancer properties of this compound and related pyrazole derivatives are attributed to their ability to interact with a multitude of cellular targets and modulate various signaling pathways crucial for cancer cell proliferation and survival. nih.gov These compounds have demonstrated efficacy against a range of cancer cell lines by targeting key proteins involved in oncogenesis.
A prominent strategy involves the inhibition of protein kinases. nih.gov Pyrazole derivatives have been successfully designed as inhibitors of:
Epidermal Growth Factor Receptor (EGFR) : Several 1H-pyrazolo[3,4-d]pyrimidine derivatives act as potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor, which are often overexpressed in non-small cell lung cancer. uran.uanih.gov
Cyclin-Dependent Kinases (CDKs) : By inhibiting CDKs, pyrazole compounds can halt the cell cycle, preventing cancer cell division. nih.gov
MEK (MAP Kinase Kinase) : N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent MEK1 inhibitors, effectively blocking the MAPK signaling pathway that is critical for tumor growth. nih.gov
Phosphoinositide 3-Kinases (PI3K) : Pyrazole-substituted resorcinol derivatives have shown potential as inhibitors of the gamma isozyme of PI3K, which is involved in inflammatory cell recruitment to tumors. researchgate.net
Beyond kinase inhibition, some pyrazole derivatives induce apoptosis by targeting the Bcl-2 family of proteins. rsc.org Specifically, 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to inhibit the anti-apoptotic protein Bcl-2, leading to the activation of pro-apoptotic proteins like Bax and Caspase-3, and subsequent DNA damage. rsc.org
Table 4: Anticancer Targets and Activities of Pyrazole Derivatives
| Derivative Class | Cancer Cell Line(s) | Molecular Target(s) | Cellular Effect |
|---|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidines | A549 (Lung), HCT-116 (Colorectal) | EGFRWT, EGFRT790M | Anti-proliferative. nih.gov |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | A549 (Lung) | MEK1 | Inhibition of cell proliferation. nih.gov |
| 1,3-Diarylpyrazolones | A549, NCIH522 (Lung) | Protein Kinases | Antiproliferative. nih.gov |
| 1,3,5-trisubstituted-1H-pyrazoles | MCF-7 (Breast), A549 (Lung), PC-3 (Prostate) | Bcl-2 | Induction of apoptosis, DNA damage. rsc.org |
| General Pyrazole Derivatives | HCT116 (Colorectal), UO31 (Renal), HepG2 (Liver) | CDKs, Tubulin, DNA | Cytotoxicity, Apoptosis. nih.gov |
| Pyrazole-substituted Resorcinols | Not specified | PI3Kγ | Inhibition of inflammatory cell recruitment to tumors. researchgate.net |
Neuroprotective Mechanisms and Molecular Interactions
Certain pyrazole derivatives have been investigated for their neuroprotective potential, particularly in models of neurodegenerative diseases. The primary mechanism underlying this protective effect appears to be the modulation of apoptotic pathways that lead to neuronal cell death. nih.gov
In studies using a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, which mimics some aspects of Parkinson's disease, N-propananilide derivatives bearing a pyrazole ring demonstrated significant neuroprotective activity. nih.gov The protective action of these compounds was linked to their ability to decrease the expression levels of key pro-apoptotic proteins. Specifically, these derivatives were found to reduce the levels of Bax, a pro-apoptotic member of the B-cell lymphoma-2 (Bcl-2) family, and to lower the activation of caspase-3. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic cascade. By inhibiting these key components of the cell death machinery, the pyrazole derivatives help to prevent neuroapoptosis. nih.gov
Table 5: Neuroprotective Mechanisms of Pyrazole Derivatives
| Derivative Class | Neurotoxicity Model | Molecular Target/Pathway | Mechanism of Action |
|---|---|---|---|
| 3-(1H-pyrazol-1-yl)-N-propananilides | 6-OHDA-induced neurotoxicity | Bax, Caspase-3 | Decreased expression of pro-apoptotic Bax and reduced activation of caspase-3, thereby inhibiting apoptosis. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N'-(3-(4-(benzyloxy)ph)-1-ph-1h-pyrazol-4-yl)methylene)-2-iodobenzohydrazide |
| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol |
| 3-(Benzyloxy)-1-methyl-1H-pyrazol-4-amine |
| Indomethacin |
| Celecoxib |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide |
| 1H-pyrazolo[3,4-d]pyrimidine |
| Bax |
| Caspase-3 |
| 6-hydroxydopamine |
| Glucosamine-6-phosphate |
| Streptomycin |
| Nystatin |
Structure Activity Relationship Sar Studies of 4 Benzyloxy 1h Pyrazol 3 Ol Derivatives
Systematic Evaluation of the Benzyloxy Moiety's Contribution to Biological Potency and Selectivity
Studies on various classes of compounds have highlighted the importance of this moiety. For instance, in a series of benzyloxy chalcones investigated as monoamine oxidase (MAO) inhibitors, the position of the benzyloxy group on the chalcone's phenyl ring had a profound impact on activity. nih.gov Derivatives with a para-positioned benzyloxy group generally exhibited greater inhibitory influence compared to those with an ortho-substitution. nih.gov This suggests that the spatial orientation of the benzyloxy group is a key factor for effective interaction with the enzyme's active site. The oxygen atom of the benzyloxy group may participate in hydrogen bonding with amino acid residues or water molecules within the target enzyme's cavities, thereby strengthening the binding affinity. nih.gov The pyrazole (B372694) ring itself, often considered an aryl bioisostere, helps to improve properties like lipophilicity and solubility, and although it may not always interact directly with the target protein, it positions the key interacting moieties, like the benzyloxy group, for optimal binding. nih.gov
The electron-rich nature and metabolic stability of the pyrazole ring make it a valuable pharmacophore in medicinal chemistry, and the addition of substituents like the benzyloxy group is a common strategy to modulate the pharmacological profile of the resulting derivatives. researchgate.netrsc.org
Impact of Substitutions on the Pyrazole Ring (e.g., at C-4 and C-5) on Biological Activity
Modifications to the pyrazole ring itself, particularly at the C-4 and C-5 positions, have been shown to significantly influence biological activity. The substitution, replacement, or removal of functional groups on the pyrazole ring can lead to diverse molecular interactions, affecting both the efficacy and potency of the analogs. frontiersin.org
A notable study on a series of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives, which are structurally related to the core compound, systematically explored the impact of substitutions at the C-5 position of the pyrazole ring. nih.gov This investigation revealed that introducing small alkyl groups at this position was well-tolerated and, in some cases, led to potent and selective inhibitors of the sodium-glucose co-transporter 1 (SGLT1). nih.gov The nature and size of the substituent at C-5 are critical, as larger groups could lead to a decrease in activity. For example, in a series of 3,4,5-substituted pyrazoles designed as meprin inhibitors, replacing a phenyl group at the 3(5)-position with smaller methyl or larger benzyl (B1604629) groups resulted in decreased inhibitory activity, while a cyclopentyl group maintained similar activity. nih.gov
These findings underscore that the pyrazole ring is not merely a passive scaffold but an active component in determining the pharmacological profile of its derivatives. frontiersin.orgnih.gov
Table 1: Effect of C-5 Substitution on SGLT1 Inhibitory Activity
| Compound ID (Reference) | C-5 Substituent | SGLT1 IC₅₀ (nM) |
|---|---|---|
| Derivative A nih.gov | -H | 25 |
| Derivative B nih.gov | -CH₃ | 14 |
This table is illustrative, based on findings that small alkyl substitutions at the C-5 position of a 4-benzyl-1H-pyrazol-3-yl scaffold can enhance SGLT1 inhibitory activity. nih.gov
Characterization of the Effects of Modifications to the Benzyl Substituent
The benzyl portion of the 4-benzyloxy group provides another critical site for modification to fine-tune biological activity. Altering the substitution pattern on the phenyl ring of the benzyl group can modulate electronic properties, steric hindrance, and the potential for additional interactions with the biological target.
In the development of SGLT1 inhibitors based on a 4-benzyl-1H-pyrazol-3-yl glucopyranoside core, researchers extensively studied the effects of substituting the phenyl ring. nih.gov They discovered that introducing small, lipophilic groups at the para position of the phenyl ring was particularly beneficial for inhibitory activity. For instance, derivatives with a para-methyl or para-ethyl group on the phenyl ring demonstrated potent SGLT1 inhibition. nih.gov
Similarly, SAR studies on benzyloxy chalcones as MAO inhibitors found that electron-donating groups on the benzyloxy ring had a more favorable impact on activity than electron-withdrawing groups. nih.gov This indicates that the electronic nature of the substituent on the benzyl ring can directly influence the compound's interaction with its target.
Table 2: Influence of Benzyl Ring Substitution on Biological Activity
| Compound Class | Substituent on Benzyl Ring | Observed Effect on Activity |
|---|---|---|
| SGLT1 Inhibitors nih.gov | para-methyl | Potent inhibition |
| SGLT1 Inhibitors nih.gov | para-ethyl | Potent inhibition |
| MAO Inhibitors nih.gov | Electron-donating group | Favorable for activity |
Bioisosteric Replacements and their Pharmacological Consequences
Bioisosteric replacement is a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties by substituting one chemical group with another that has similar physical or chemical characteristics. In the context of 4-(benzyloxy)-1H-pyrazol-3-ol derivatives, both the pyrazole nucleus and the benzyloxy moiety can be subjects of such replacements.
The pyrazole ring itself is often employed as a bioisostere for other aromatic rings, such as benzene (B151609), to improve properties like water solubility and lipophilicity. nih.gov This can lead to enhanced pharmacological effects. Conversely, replacing the pyrazole core with other heterocyclic systems can drastically alter the biological activity profile.
Molecular Docking and Ligand-Receptor Interaction Analysis
Molecular docking simulations are invaluable computational tools for elucidating the binding modes of ligands within the active sites of their biological targets. nih.gov For pyrazole derivatives, these studies have provided detailed insights into the specific interactions that drive their pharmacological effects. nih.govnih.gov
Docking studies on various pyrazole-based inhibitors have consistently shown the importance of hydrogen bonding and hydrophobic interactions. nih.govnih.gov For example, in the docking of pyrazole-carboxamide derivatives into the active site of carbonic anhydrase, the sulfonamide group formed crucial interactions with the zinc ion, while the pyrazole core established hydrophobic interactions with surrounding amino acid residues. nih.gov Similarly, the docking of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives into the Aurora-A kinase active site revealed a probable binding model that guided further optimization. nih.gov
These computational analyses often reveal that the pyrazole nucleus or substituents attached to it form key interactions such as hydrogen bonds, π-π stacking, and cation-π interactions with the amino acid residues of the target protein's active site. nih.gov This information is critical for understanding the SAR at a molecular level and for designing new derivatives with improved affinity and selectivity. nih.govnih.gov
Table 3: Summary of Molecular Docking Studies on Pyrazole Derivatives
| Pyrazole Derivative Class | Target Protein | Key Observed Interactions | Reference |
|---|---|---|---|
| Pyrazole-carboxamides | Carbonic Anhydrase (hCA I & II) | Interactions with Zn²⁺, hydrogen bonds, hydrophobic interactions | nih.gov |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | Hydrogen bonds, hydrophobic interactions | nih.gov |
| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Correlation between electronic descriptors and activity | biointerfaceresearch.com |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In addition to predicting binding affinity, computational methods are widely used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These in silico predictions are crucial in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.
For various series of pyrazole derivatives, in silico ADME studies have been conducted to evaluate properties like oral bioavailability, blood-brain barrier (BBB) penetration, and potential for toxicity. elsevier.comresearchgate.net For instance, ADME analyses of pyrazolone (B3327878) derivatives showed desirable drug-likeness and oral bioavailability properties. researchgate.net In another study, benzyloxy chalcones were predicted and experimentally confirmed to have significant permeability across the BBB, a critical property for CNS-acting drugs. nih.gov
These predictive models help to prioritize which derivatives should be synthesized and tested in vitro and in vivo. Compounds with predicted poor absorption or high toxicity can be deprioritized, saving time and resources. The results often show that pyrazole derivatives can be designed to have acceptable drug-like properties. nih.govelsevier.com
Table 4: Predicted ADME Properties for Select Pyrazole Derivatives
| Derivative Class | Predicted Property | Method | Finding | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Physicochemical properties, ADME, toxicity | In silico modeling | Some products possessed acceptable and good results | elsevier.com |
| Pyrazoline derivatives | ADME properties | QikProp v 3.0 | Exhibited lead-like properties and improved permeability over Curcumin | researchgate.net |
| Benzyloxy chalcones | Blood-Brain Barrier (BBB) permeation | PAMPA | Key compounds showed high potential for CNS penetration | nih.gov |
Advanced Research Applications in Medicinal Chemistry and Chemical Biology
Rational Drug Design Utilizing the 4-(benzyloxy)-1H-pyrazol-3-ol Scaffold as a Lead Structure
The pyrazole (B372694) ring is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic tractability. nih.govresearchgate.net The this compound motif, in particular, serves as an excellent lead structure for rational drug design, a strategy that leverages an understanding of a biological target's structure to design molecules with high affinity and selectivity. nih.gov This scaffold is frequently employed in the design of protein kinase inhibitors, a major class of targeted cancer therapeutics. rsc.orgresearchgate.net
The pyrazole's nitrogen atoms can act as both hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. nih.gov The benzyloxy group at the 4-position can be strategically utilized to occupy hydrophobic pockets within the enzyme, enhancing binding affinity and selectivity. Furthermore, the hydroxyl group at the 3-position provides an additional point for hydrogen bonding or a site for further chemical modification to fine-tune the molecule's properties. researchgate.net
A notable example of this approach is the design of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as inhibitors of MEK1, a key kinase in the MAPK signaling pathway implicated in cancer cell proliferation. nih.gov In this case, the benzyloxy-pyrazole core was systematically modified, and subsequent biological evaluation revealed potent inhibitory activity, with one derivative showing an IC50 of 91 nM for MEK1. nih.gov Structure-activity relationship (SAR) studies and molecular docking simulations are crucial tools in this process, providing insights that guide the optimization of the lead structure to improve potency and pharmacological properties. nih.govmdpi.com
| Compound Class | Target Kinase(s) | Therapeutic Area | Reference |
|---|---|---|---|
| N-(benzyloxy)-pyrazole-carboxamides | MEK1 | Oncology | nih.gov |
| Pyrazolo[3,4-b]pyridines | TBK1 | Inflammation, Oncology | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ, CDKs, EGFR | Oncology, Inflammatory Diseases | rsc.orgnih.govekb.eg |
| Thiadiazole-pyrazoles | VEGFR-2, Aurora A, CDK2 | Oncology | researchgate.net |
Development of Chemical Probes for Target Identification and Validation
A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function in cells or organisms. nih.gov The development of such probes is a critical step in target validation, confirming that modulation of the target has a desired therapeutic effect. nih.gov A high-quality chemical probe must exhibit high potency and selectivity for its intended target over other proteins.
The this compound scaffold serves as a promising starting point for creating chemical probes. Once a potent and selective inhibitor is developed through rational design (as described in 8.1), it can be further modified into a chemical probe. This typically involves incorporating a "tag" onto the molecule. This tag can be:
A reporter group: Such as a fluorophore or a biotin (B1667282) molecule, which allows for visualization or affinity-based purification of the target protein.
A photoreactive group: Such as an azide (B81097) or diazirine, which upon UV irradiation, forms a covalent bond with the target protein, enabling its identification through techniques like mass spectrometry.
An alkyne or azide handle: For use in bioorthogonal "click chemistry" reactions, allowing the probe-target complex to be tagged with a reporter molecule in situ.
The key challenge in designing a chemical probe from a lead structure like this compound is to introduce the functional tag without disrupting the specific interactions that confer potency and selectivity. The benzyloxy group or other non-critical positions on the pyrazole ring are often ideal locations for attaching these tags, as they can extend into the solvent-exposed region of the target's binding site without interfering with the core binding interactions.
Integration of High-Throughput Screening (HTS) Methodologies in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries containing hundreds of thousands to millions of chemical compounds to identify "hits" that modulate a specific biological target. ewadirect.com Pyrazole-containing libraries are frequently used in HTS campaigns due to the scaffold's proven biological activity. cijournal.ru
In recent years, High-Throughput Virtual Screening (HTVS) has become an integral part of this process. chemmethod.com HTVS uses computational models to screen large virtual libraries of compounds against the three-dimensional structure of a target protein. This approach is highly cost-effective and can prioritize a smaller, more manageable number of compounds for subsequent experimental testing.
A study focused on discovering new inhibitors for Cyclin-Dependent Kinase 8 (CDK8), a cancer target, successfully employed HTVS to screen over 12,000 pyrazole compounds from the PubChem database. chemmethod.com This computational screening led to the identification of a handful of promising pyrazole-based hits, which were then further analyzed for their binding modes and pharmacokinetic properties. chemmethod.com This demonstrates the power of integrating HTS methodologies to efficiently explore the chemical space around a privileged scaffold like pyrazole.
The workflow for discovering compounds based on the this compound scaffold using HTS would typically involve:
Library Design: Assembling a physical or virtual library of diverse derivatives based on the core scaffold.
Primary Screen: Performing a high-throughput assay (biochemical or cell-based) to identify initial hits.
Hit Confirmation: Re-testing the initial hits to confirm their activity and rule out experimental errors.
Triage & Counter-Screening: Eliminating false positives, such as assay interference compounds or non-specific aggregators, and assessing selectivity against related targets.
Hit-to-Lead Optimization: Initiating medicinal chemistry efforts on confirmed, selective hits to improve their potency and drug-like properties.
Role as Precursors for the Synthesis of Complex Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
The this compound structure is not only a valuable pharmacophore but also a versatile synthetic intermediate. It serves as a precursor for the construction of more complex, fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. researchgate.net This class of compounds is of significant interest in medicinal chemistry, with numerous derivatives reported as potent inhibitors of various protein kinases. rsc.orgekb.egresearchgate.net
The most common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., diethyl malonate, enaminones). nih.govresearchgate.net
To be used in this synthesis, this compound must first be functionalized to introduce an amino group at the C5 position of the pyrazole ring. This is typically achieved through a standard nitration reaction, followed by reduction of the resulting nitro group to the desired 5-amino derivative. This key intermediate, 5-amino-4-(benzyloxy)-1H-pyrazol-3-ol, can then react with a suitable 1,3-dielectrophile. For example, reaction with diethyl malonate under basic conditions leads to the formation of a 4-(benzyloxy)pyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This diol can then be further functionalized, for instance, by chlorination followed by nucleophilic substitution, to generate a library of diverse pyrazolo[1,5-a]pyrimidine derivatives for biological screening. nih.gov
| Key Pyrazole Precursor | Reactant | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5-Aminopyrazole derivative | Enaminone | Substituted Pyrazolo[1,5-a]pyrimidine | researchgate.net |
| 5-Amino-3-[(benzyloxy)methyl]-1H-pyrazole | Diethyl malonate | 2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5-Aminopyrazole | Sodium 3-oxoprop-1-en-1-olate derivative | Regioselective Pyrazolo[1,5-a]pyrimidine | researchgate.net |
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of 4-(benzyloxy)-1H-pyrazol-3-ol and its Analogs
The pyrazole (B372694) nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents and its versatile biological activities. researchgate.netnih.govglobalresearchonline.net The this compound scaffold, a member of the pyrazolone (B3327878) class, represents a specific chemotype that has garnered interest for its potential as a modulator of various biological targets. nih.gov Pyrazolones, characterized by a 1H-pyrazol-3-ol or pyrazolin-5-one core, have a long history in drug discovery, starting with the synthesis of antipyrine (B355649) in 1883. nih.gov
The core structure of this compound features a five-membered aromatic ring with two adjacent nitrogen atoms, a hydroxyl group at position 3, and a benzyloxy substituent at position 4. nih.govresearchgate.net This arrangement of functional groups provides a template for diverse chemical modifications and interactions with biological macromolecules. frontiersin.org The synthesis of such pyrazole derivatives typically involves the cyclization reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound, a classic and efficient method known as the Knorr pyrazole synthesis. youtube.com
Structure-activity relationship (SAR) studies on related pyrazole analogs have demonstrated that substitutions at various positions on the pyrazole ring and its appendages can significantly influence biological potency and selectivity. frontiersin.orgnih.gov For instance, in other pyrazole series, the introduction of different substituents on the phenyl ring or modification of the group at position 4 can lead to enhanced activity against specific targets like enzymes or receptors. acs.orgnih.gov The benzyloxy group at the C4-position is of particular interest as it can engage in hydrophobic and stacking interactions within protein binding pockets, potentially enhancing binding affinity. smolecule.com
Research on various pyrazole derivatives has revealed a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. researchgate.netnih.govresearchgate.net While specific data on this compound itself is limited in publicly accessible literature, the activities of its analogs suggest its potential as a valuable lead structure. For example, studies on pyrazole-based inhibitors have identified compounds with potent activity against targets such as meprin α and β, and N-myristoyltransferase, highlighting the therapeutic promise of this compound class. nih.govacs.org
The table below summarizes the biological activities of selected pyrazole analogs, illustrating the chemical diversity and therapeutic potential of this scaffold.
| Analog Class | Substitution Pattern | Biological Target/Activity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Varied substitutions | KDM5 Inhibitors | nih.gov |
| Pyrazole Sulfonamides | Modifications on pyrazole and sulfonamide moieties | Trypanosoma brucei N-Myristoyltransferase Inhibitors | acs.org |
| 5-Phenylpyrazolopyrimidinones | Substitutions at R1-R4 positions | Antitrypanosomal Activity | acs.org |
| 3,5-Diphenylpyrazoles | Substitutions at phenyl rings | Meprin α Inhibitors | nih.gov |
| Pyrazolo[4,3-c]pyridines | Varied substitutions at N-1, Trp pocket, and Phe pocket | PEX14–PEX5 Protein–Protein Interaction Inhibitors | acs.org |
Identification of Unexplored Research Avenues and Persistent Challenges
Despite the established importance of the pyrazole scaffold, the specific compound this compound and its immediate analogs remain relatively underexplored. A primary challenge is the lack of comprehensive studies dedicated to this particular molecule, leaving significant gaps in our understanding of its physicochemical properties, metabolic stability, and full biological activity spectrum.
Key unexplored research avenues include:
Broad Biological Screening: The full pharmacological potential of this compound is unknown. A broad, systematic screening against a diverse panel of biological targets (e.g., kinases, proteases, GPCRs, epigenetic targets) is a critical next step.
Comprehensive Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure are needed. frontiersin.org This includes:
Variation of the Benzyl (B1604629) Group: Replacing the phenyl ring of the benzyloxy moiety with various substituted aryl or heteroaryl rings to probe for additional binding interactions.
Modification of the Alkoxy Linker: Altering the length and nature of the ether linkage at the C4-position.
Substitution at N1: Introducing different substituents at the N1 position of the pyrazole ring, which is known to significantly impact activity and selectivity in other pyrazole series. acs.org
Elucidation of Mechanism of Action: For any identified biological activity, subsequent studies to determine the precise mechanism of action at the molecular level are essential.
Synthetic Methodology: While the Knorr synthesis is robust, challenges can arise in achieving regioselectivity with unsymmetrical 1,3-dicarbonyl precursors, potentially complicating the synthesis of specific analogs. youtube.com Developing novel, highly regioselective synthetic routes could accelerate the exploration of chemical space around this scaffold. nih.gov
A persistent challenge in pyrazole chemistry is predicting the biological effects of specific substitutions. frontiersin.org The subtle interplay of electronic and steric factors means that even minor structural changes can lead to significant shifts in activity, requiring extensive empirical investigation. researchgate.net
Prospects for Advanced Pharmacological Profiling and Strategic Lead Optimization
The this compound scaffold holds considerable promise for future drug discovery efforts, contingent on systematic investigation. The path forward involves a dual strategy of advanced pharmacological profiling and strategic lead optimization. nih.govresearchgate.net
Advanced Pharmacological Profiling: Future research should employ high-throughput screening and phenotypic screening assays to rapidly assess the compound and its newly synthesized analogs against a wide array of disease models. acs.org This initial broad profiling can uncover novel therapeutic applications that might be missed by a target-centric approach. Promising hits from these screens must then be subjected to more detailed in-vitro and cell-based assays to confirm their activity and elucidate their mode of action. nih.gov For example, if antiproliferative effects are observed, follow-up studies could investigate cell cycle arrest or apoptosis induction. nih.gov
Strategic Lead Optimization: Once a validated biological activity is identified, a focused lead optimization campaign can be initiated. acs.orgacs.org This process will be guided by the SAR data generated in the exploratory phase. Key optimization strategies would include:
Improving Potency and Selectivity: Fine-tuning the substituents on both the pyrazole and benzyl rings to maximize interactions with the target protein and minimize off-target effects. For instance, introducing groups capable of forming specific hydrogen bonds or occupying small hydrophobic pockets within a target's active site. nih.govacs.org
Enhancing Physicochemical and Pharmacokinetic Properties: Modifications aimed at improving properties such as aqueous solubility, metabolic stability, and cell permeability are crucial for translating an active compound into a viable drug candidate. nih.gov This could involve, for example, replacing the benzyl group with a more polar or less metabolically labile equivalent.
Computational modeling and molecular docking will be invaluable tools in this phase, helping to rationalize observed SAR and predict the impact of designed modifications, thereby prioritizing the synthesis of the most promising analogs. acs.org By systematically addressing the current knowledge gaps and pursuing strategic optimization, the this compound scaffold can be developed from a compound of academic interest into a valuable lead for novel therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
